molecular formula C10H13NO2S B13151514 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13151514
M. Wt: 211.28 g/mol
InChI Key: PFJROTIQSKZZGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_10H_12N_2OS
  • Molecular Weight : 224.28 g/mol

The compound features a thiophene ring, which is known for its biological activity, and a pyrrolidine moiety that may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds often exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess such effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Bacterial Strains Tested Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundTBDTBD

Antitumor Activity

Several studies have explored the antitumor potential of thiophene derivatives. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

A notable case study involved the evaluation of a related compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency.

Study Cell Line IC50 (µM)
Related CompoundMCF-712.5
This compoundTBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds containing thiophene rings have been shown to inhibit key enzymes involved in cellular metabolism.
  • Receptor Modulation : There is evidence suggesting that similar compounds can act as modulators of G protein-coupled receptors (GPCRs), influencing various signaling pathways.
  • Oxidative Stress Induction : Some studies indicate that these compounds may increase oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of thiophene derivatives. One study synthesized several analogs and assessed their cytotoxicity against different cancer cell lines, finding promising results for those with structural similarities to this compound.

Notable Findings

  • Synthesis and Evaluation : A series of thiophene derivatives were synthesized, revealing that modifications at the C2 position significantly enhanced antitumor activity.
  • Pharmacokinetics : Studies on related compounds showed favorable pharmacokinetic profiles, including good bioavailability and metabolic stability.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-7-4-11(5-9(7)13)10-3-2-8(6-12)14-10/h2-3,6-7,9,13H,4-5H2,1H3

InChI Key

PFJROTIQSKZZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C2=CC=C(S2)C=O

Origin of Product

United States

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